2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone

Melatonin receptor pharmacology GPCR tool compounds Negative control validation

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone (CAS 953228-89-2) is a structurally defined, empirically validated inactive control for the selective human melatonin MT2 receptor agonist UCSF4226. The meta‑methoxy substitution on the 5‑phenyl ring confers a unique hydrogen‑bond acceptor geometry and distinguishes it from para‑methoxy (CAS 953253‑91‑3) and p‑tolyl (CAS 952975‑32‑5) analogs. Procure this compound to establish baseline signals in MT2 screening assays, map the selectivity landscape of the morpholino‑isoxazole chemotype, or serve as a physicochemical reference standard for CNS drug‑like property optimization (logP 2.92, TPSA 15.27 Ų).

Molecular Formula C16H18N2O4
Molecular Weight 302.33
CAS No. 953228-89-2
Cat. No. B2884781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone
CAS953228-89-2
Molecular FormulaC16H18N2O4
Molecular Weight302.33
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCOCC3
InChIInChI=1S/C16H18N2O4/c1-20-14-4-2-3-12(9-14)15-10-13(17-22-15)11-16(19)18-5-7-21-8-6-18/h2-4,9-10H,5-8,11H2,1H3
InChIKeyHQQPBYFQVSVNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone (CAS 953228-89-2): Chemical Identity and Research Procurement Profile


2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone (CAS 953228-89-2, molecular formula C₁₆H₁₈N₂O₄, molecular weight 302.32 g/mol) is a synthetic heterocyclic compound of the isoxazole family, featuring a 3-methoxyphenyl substituent at the isoxazole 5-position and a morpholinoethanone moiety at the 3-position . The compound has been catalogued by Sigma-Aldrich (Product Z3670677764) as an empirically validated inactive control for the selective human melatonin MT2 receptor agonist UCSF4226, confirming its lack of agonist activity at this GPCR target . Computed physicochemical parameters include a calculated logP of 2.9189, topological polar surface area (TPSA) of 15.27 Ų, and zero Lipinski Rule-of-Five violations, indicating favorable drug-likeness properties . The meta-methoxy substitution pattern on the 5-phenyl ring is the defining structural feature that differentiates this compound from its para-methoxy positional isomer (CAS 953253-91-3) and other close analogs within the morpholino-isoxazole chemotype.

Why 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone Cannot Be Interchanged with In-Class Isoxazole-Morpholino Analogs


Within the morpholino-isoxazole chemotype, the substitution pattern on the 5-phenyl ring is a critical determinant of target engagement, selectivity, and biological activity. The compound carries a 3-methoxyphenyl (meta-methoxy) group, whereas the closest commercial analog bears a 4-methoxyphenyl (para-methoxy) substituent (CAS 953253-91-3). This positional isomerism alters the dihedral angle between the phenyl and isoxazole rings, the spatial orientation of the methoxy hydrogen bond acceptor, and consequently the molecular recognition profile at protein binding sites [1]. Sigma-Aldrich's classification of CAS 953228-89-2 as an inactive control for the MT2 receptor — in contrast to the active agonist UCSF4226 — provides direct experimental evidence that even structurally similar isoxazole derivatives can display fundamentally different pharmacological activities at a given target . Furthermore, the p-tolyl analog (CAS 952975-32-5), which replaces the methoxy group with a methyl substituent, has been reported with a distinct activity profile (IC₅₀ = 134.87 μM in a cellular assay), demonstrating that subtle modifications to the 5-phenyl substituent produce quantifiably different biological outcomes . For researchers designing structure-activity relationship (SAR) studies or seeking specific pharmacological tool compounds, generic interchange among these analogs would confound experimental interpretation and lead to erroneous conclusions.

Quantitative Differentiation Evidence for 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone (CAS 953228-89-2) Versus Closest Analogs


Negative Pharmacological Selectivity at the Human Melatonin MT2 Receptor: Inactive Control Designation vs. Active Agonist UCSF4226

Sigma-Aldrich has empirically validated and catalogued CAS 953228-89-2 (Product Z3670677764) as an inactive control compound for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226). This designation means that in functional or binding assays against the human MT2 receptor, this compound demonstrated no significant agonist activity above baseline, in direct contrast to the active comparator UCSF4226 . This negative result is quantitatively meaningful: it establishes that the meta-methoxyphenyl substitution pattern ablates MT2 receptor engagement, whereas the active agonist UCSF4226 (which contains a different substitution pattern) produces measurable receptor activation. For researchers conducting GPCR screening campaigns, this compound serves as a validated negative control, enabling proper normalization and interpretation of assay results — a role that non-validated or structurally distinct compounds cannot fulfill.

Melatonin receptor pharmacology GPCR tool compounds Negative control validation MT2 receptor screening

Meta-Methoxy vs. Para-Methoxy Positional Isomerism: Physicochemical Property Comparison Between CAS 953228-89-2 and CAS 953253-91-3

CAS 953228-89-2 (meta-methoxy) and CAS 953253-91-3 (para-methoxy) are positional isomers sharing the identical molecular formula (C₁₆H₁₈N₂O₄) and molecular weight (302.32 g/mol), yet differing in the substitution position of the methoxy group on the 5-phenyl ring. Computational property predictions for CAS 953228-89-2 yield a calculated logP of 2.9189, topological polar surface area (TPSA) of 15.27 Ų, 2 hydrogen bond acceptors, 1 hydrogen bond donor, 2 rotatable bonds, and zero Lipinski Rule-of-Five violations . The para-methoxy isomer (CAS 953253-91-3) is predicted to have an identical TPSA but a marginally different logP, and has been described in vendor literature as exhibiting tubulin polymerization inhibitory activity analogous to colchicine . The meta-methoxy orientation alters the spatial vector of the oxygen lone pair electrons and the molecular electrostatic potential surface, which can differentially affect π-stacking interactions and hydrogen bonding geometry with protein targets — a principle supported by SAR studies of methoxy-substituted isoxazole derivatives where the position of the methoxy group significantly modulates COX-2 inhibitory potency [1].

Positional isomer differentiation Drug-likeness optimization ADME prediction Medicinal chemistry SAR

5-Phenyl Substituent SAR: Comparison of Meta-Methoxyphenyl (CAS 953228-89-2) vs. p-Tolyl (CAS 952975-32-5) vs. Benzodioxole (CAS N/A) Morpholino-Isoxazole Analogs

A systematic comparison of the 5-phenyl substituent across three commercially available morpholino-isoxazole analogs reveals quantifiable differences in biological activity. The p-tolyl analog (CAS 952975-32-5) has been reported with an IC₅₀ of 134.87 μM in an in vitro cellular assay, indicating moderate but measurable inhibitory activity . The benzodioxole analog (2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone) has been described in vendor literature as interacting with tubulin as a cellular target, suggesting engagement with the colchicine binding site . In contrast, CAS 953228-89-2 (meta-methoxyphenyl) has been specifically validated as inactive at the MT2 receptor, indicating that it does not promiscuously activate GPCR targets . The broader isoxazole-morpholino chemotype has well-established precedent for kinase inhibition: in a peer-reviewed study of isoxazole derivatives targeting EGFR-TK, compounds bearing morpholino-containing side chains demonstrated IC₅₀ values ranging from 0.054 to 9.96 μM against HepG2, MCF-7, and HCT-116 cancer cell lines, with the most potent compound (25a) achieving EGFR-TK IC₅₀ of 0.054 μM [1]. While CAS 953228-89-2 itself lacks published kinase inhibition data, the meta-methoxy substitution pattern provides a distinct hydrogen-bonding pharmacophore compared to the p-tolyl (hydrophobic) and benzodioxole (constrained dioxole ring) analogs, offering medicinal chemists a unique vector for exploring target selectivity.

Structure-activity relationship Heterocyclic chemistry Kinase inhibitor design Isoxazole pharmacophore optimization

Drug-Likeness and Oral Bioavailability Predictors: Favorable Computed ADME Profile Relative to Industry Benchmarks

Computed drug-likeness parameters for CAS 953228-89-2 indicate a favorable oral bioavailability profile according to established filters. The compound has zero Lipinski Rule-of-Five violations, a calculated logP of 2.9189 (within the optimal range of 0-5 for oral absorption), a TPSA of 15.27 Ų (well below the 140 Ų threshold predictive of good oral bioavailability), only 2 rotatable bonds (indicating low conformational entropy and favorable binding thermodynamics), and a molecular weight of 302.32 g/mol . These parameters compare favorably with class-level benchmarks for CNS-penetrant isoxazole derivatives: in a Frontiers in Chemistry study (Alam et al., 2023), compounds C1 and C2 from a series of 10 isoxazole derivatives were predicted to cross the blood-brain barrier, with all 10 compounds showing high gastrointestinal absorption and no PAINS (Pan Assay Interference Compounds) alerts [1]. While CAS 953228-89-2 was not directly included in that study, its comparable physicochemical profile (MW < 400, logP < 5, TPSA < 60 Ų) places it within the favorable property space associated with CNS-capable isoxazole scaffolds. The meta-methoxy orientation may additionally confer metabolic advantages: para-methoxy groups are more susceptible to CYP450-mediated O-demethylation than meta-methoxy groups, potentially affording improved metabolic stability [2].

Drug-likeness prediction ADME screening Lead optimization Physicochemical profiling

Recommended Research and Procurement Application Scenarios for 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone (CAS 953228-89-2)


Validated Negative Control Compound for Human Melatonin MT2 Receptor Screening Campaigns

CAS 953228-89-2 is catalogued by Sigma-Aldrich (Z3670677764) as an empirically validated inactive control for the selective MT2 agonist UCSF4226. Researchers conducting high-throughput or focused screening against the MT2 receptor can procure this compound as a pre-validated negative control to establish baseline signal, normalize assay windows, and verify that observed agonist activity in test compounds is target-specific rather than assay artifact. This application is supported by Sigma-Aldrich's product validation and is immediately deployable without requiring independent re-validation .

Meta-Methoxy Pharmacophore Probe for Isoxazole-Based Kinase Inhibitor SAR Studies

The meta-methoxyphenyl substitution pattern of CAS 953228-89-2 provides a distinct hydrogen-bond acceptor geometry compared to para-methoxy and p-tolyl analogs. Medicinal chemistry teams exploring isoxazole-based kinase inhibitors (e.g., targeting EGFR-TK, where morpholino-isoxazole derivatives have demonstrated IC₅₀ values as low as 0.054 μM [1]) can use this compound as a scaffold diversification element to map the steric and electronic requirements of the kinase ATP-binding pocket. The documented MT2-inactivity ensures that any observed kinase inhibition is not confounded by off-target GPCR effects.

Physicochemical Benchmark Compound for CNS-Penetrant Isoxazole Lead Optimization

With a computed TPSA of 15.27 Ų (below the typical 60-70 Ų threshold for CNS penetration), logP of 2.92, and only 2 rotatable bonds, CAS 953228-89-2 occupies favorable CNS drug-like property space . Drug discovery programs targeting neurological indications with isoxazole scaffolds can use this compound as a physicochemical reference standard for property-based lead optimization, particularly when seeking to balance CNS permeability against metabolic stability. The meta-methoxy group may confer greater resistance to CYP450-mediated O-demethylation compared to para-methoxy analogs [2], a consideration for programs prioritizing metabolic stability.

Chemical Biology Tool for Profiling Morpholino-Isoxazole Polypharmacology

The combination of documented MT2-inactivity with the isoxazole-morpholino chemotype's known potential for kinase engagement [1] makes CAS 953228-89-2 a useful chemical probe for deconvoluting polypharmacology. Researchers can use this compound in parallel with the p-tolyl analog (reported IC₅₀ = 134.87 μM) and the para-methoxy isomer (tubulin interaction reported) to establish target engagement fingerprints across a panel of kinases, GPCRs, and tubulin, thereby mapping the selectivity landscape of the morpholino-isoxazole chemotype as a function of 5-phenyl substituent identity.

Quote Request

Request a Quote for 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.